molecular formula C14H19ClFNO B2426412 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride CAS No. 2580249-39-2

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride

Cat. No.: B2426412
CAS No.: 2580249-39-2
M. Wt: 271.76
InChI Key: VMRVTPBCTGCVLV-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclohexylamino group and a fluorophenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride typically involves the reaction of cyclohexylamine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted phenyl compounds.

Scientific Research Applications

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)-1-phenylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(Cyclohexylamino)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    2-(Cyclohexylamino)-1-(4-methylphenyl)ethanone: The presence of a methyl group can influence the compound’s behavior in reactions and interactions.

Uniqueness

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO.ClH/c15-12-8-6-11(7-9-12)14(17)10-16-13-4-2-1-3-5-13;/h6-9,13,16H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRVTPBCTGCVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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